1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride
Description
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a heterocyclic organic compound featuring a pyrazole ring linked via a sulfonyl group to a piperidine moiety. The pyrazole ring is substituted with methyl groups at the 3- and 5-positions, while the piperidine ring contains an amine group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is of interest in medicinal chemistry due to the prevalence of pyrazole and piperidine scaffolds in drug discovery, particularly in enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S.ClH/c1-7-10(8(2)13-12-7)17(15,16)14-5-3-9(11)4-6-14;/h9H,3-6,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGECZWWYNWFZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,5-Dimethyl-1H-pyrazol-4-yl Sulfonyl Chloride Intermediate
The key intermediate for the target compound is the sulfonyl chloride derivative of 3,5-dimethyl-1H-pyrazole. Preparation of this intermediate typically follows these steps:
Pyrazole Core Synthesis : The 3,5-dimethyl-1H-pyrazole nucleus is commonly synthesized via cyclocondensation reactions involving hydrazines and appropriate β-dicarbonyl compounds or chalcones. For example, hydrazine hydrate reacts with β-diketones or chalcones to form pyrazoline intermediates, which are then oxidized to the pyrazole ring system with high regioselectivity and yields ranging from 60% to 90%.
Sulfonyl Chloride Formation : The pyrazole derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride functionality at the 4-position of the pyrazole ring. This reaction is typically performed under controlled temperature to avoid decomposition and yields sulfonyl chlorides in moderate to good yields (40–90%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole synthesis | Hydrazine hydrate + β-diketone | 60–90 | Cyclocondensation and oxidation steps |
| Sulfonyl chloride formation | Chlorosulfonic acid, controlled temp | 40–90 | Direct sulfonation of pyrazole ring |
Coupling with Piperidin-4-amine
Once the 3,5-dimethyl-1H-pyrazol-4-yl sulfonyl chloride is obtained, it is reacted with piperidin-4-amine to form the sulfonamide linkage:
Sulfonamide Formation : The sulfonyl chloride intermediate is reacted with piperidin-4-amine in the presence of a base such as triethylamine, typically in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This nucleophilic substitution proceeds smoothly at room temperature or slightly elevated temperatures, yielding the sulfonamide product in 50–90% yield.
Hydrochloride Salt Formation : The free base sulfonamide is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves the compound’s stability and solubility for further use.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonamide formation | Piperidin-4-amine + sulfonyl chloride + Et3N | 50–90 | Room temp, aprotic solvent |
| Hydrochloride salt formation | HCl in ethanol or ethyl acetate | Quantitative | Improves stability and handling |
Purification and Characterization
Purification : The crude sulfonamide hydrochloride is purified by recrystallization or preparative chromatography (e.g., silica gel column chromatography or preparative HPLC) to achieve high purity.
Characterization : The compound is characterized by standard analytical techniques such as ^1H-NMR, ^13C-NMR, mass spectrometry (ESI-MS), and elemental analysis to confirm its structure and purity.
Summary Table of the Preparation Process
| Stage | Reaction Type | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Pyrazole ring synthesis | Cyclocondensation + Oxidation | Hydrazine hydrate + β-diketone or chalcone | 60–90 | Regioselective, one-pot or multi-step |
| Sulfonyl chloride formation | Sulfonation | Chlorosulfonic acid, controlled temperature | 40–90 | Requires careful temperature control |
| Sulfonamide formation | Nucleophilic substitution | Piperidin-4-amine + triethylamine, THF or DCM | 50–90 | Mild conditions, base-mediated |
| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or ethyl acetate | Quantitative | Improves compound stability and solubility |
| Purification and characterization | Chromatography, NMR, MS | Silica gel column or preparative HPLC; NMR, MS | - | Ensures purity and structural confirmation |
Research Findings and Notes
The sulfonylation step using chlorosulfonic acid is critical and must be optimized to prevent overreaction or degradation of the pyrazole ring.
The sulfonamide coupling is generally high yielding and tolerant of various substituents on the pyrazole ring, allowing for structural diversification.
The hydrochloride salt form significantly enhances the compound’s stability, handling properties, and potential bioavailability in pharmaceutical applications.
Alternative methods for pyrazole synthesis, such as copper-catalyzed cyclocondensation or in situ carbonyl derivative formation, may offer improved regioselectivity or yield but are less commonly applied for this specific sulfonylated piperidine derivative.
The overall synthetic route is efficient, scalable, and suitable for producing high-purity material for research or pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a valuable scaffold in the design of new pharmaceuticals. Its structural features enable it to interact with various biological targets, making it suitable for the development of drugs aimed at treating neurological disorders, inflammation, and other conditions.
Case Study : Research has indicated that derivatives of this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases.
Organic Synthesis
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create new compounds with desired properties.
Synthesis Pathway :
- Formation of the Pyrazole Ring : The pyrazole component can be synthesized through reactions involving hydrazine and suitable carbonyl compounds.
- Sulfonylation Reaction : The introduction of the sulfonyl group can be achieved using sulfonyl chlorides under basic conditions.
Biological Studies
This compound is also employed in biological studies to investigate the interactions between pyrazole-containing compounds and biological macromolecules such as proteins and nucleic acids. Its sulfonyl group enhances binding interactions, making it a useful tool for probing molecular mechanisms.
Mechanism of Action :
The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrazole ring participates in hydrogen bonding and π-π stacking interactions. This dual interaction capability can modulate protein activity, leading to significant biological effects.
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride | C₁₀H₁₇ClN₄O₂S | 292.52 | Pyrazole (3,5-dimethyl), Piperidine (4-amine) |
| 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine | C₁₀H₁₇N₃O₂S | 255.33 | Pyrazole (1,5-dimethyl), Piperidine (4-amine) |
| 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride | C₁₁H₂₀ClN₃O₂S | 293.81 | Pyrazole (3,5-dimethyl), Piperidine (4-methyl) |
Key Observations :
Pyrazole Substitution: The target compound’s 3,5-dimethylpyrazole differs from the 1,5-dimethyl variant () in methyl group positioning.
Piperidine Functionalization : The 4-amine group in the target compound contrasts with the 4-methyl group in the analog from . The amine introduces hydrogen-bonding capability, enhancing polarity (logP ~1.2 estimated) compared to the methylated derivative (logP ~2.5), which may improve aqueous solubility and target engagement .
Biological Activity
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride |
| Molecular Formula | C10H17N3O2S·HCl |
| CAS Number | 91141-46-7 |
Antimicrobial Activity
Recent studies have shown that derivatives of the pyrazole structure exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent bactericidal activity .
Key Findings:
- Inhibition Zones: Compounds similar to 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride displayed inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, suggesting effectiveness against biofilm formation .
- Biofilm Disruption: The compound was noted for its ability to disrupt established biofilms, which is critical in treating chronic infections caused by biofilm-forming bacteria .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial cells. The sulfonyl group enhances binding affinity to target proteins, while the pyrazole ring facilitates hydrogen bonding and π–π interactions.
Mechanisms Identified:
- Protein Synthesis Inhibition: The compound may inhibit protein synthesis pathways, crucial for bacterial growth and survival.
- Nucleic Acid Synthesis Inhibition: It potentially disrupts nucleic acid production, further impairing bacterial replication .
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of several pyrazole derivatives, including 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride. The results highlighted:
- MIC Values: The compound exhibited MIC values comparable to established antibiotics.
- Biofilm Inhibition: Significantly reduced biofilm formation in clinical isolates of Staphylococcus species.
Comparative Analysis with Other Compounds
A comparative analysis showed that while simpler pyrazole derivatives had moderate activity, the presence of the sulfonyl group in this compound enhanced its overall efficacy against resistant strains .
Q & A
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include ¹H/¹³C NMR to confirm substituent positions and purity, mass spectrometry (MS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FT-IR) to identify sulfonyl (S=O) and amine (N-H) functional groups. X-ray crystallography using SHELXL (for high-resolution structural elucidation) is recommended for unambiguous confirmation of the sulfonamide linkage and piperidine geometry .
Q. How should researchers handle and store this compound to ensure stability?
Store at room temperature in a desiccator to prevent hydrolysis of the sulfonamide group. Use inert atmospheres (e.g., argon) during synthesis to avoid oxidation. Safety data sheets (SDS) recommend wearing nitrile gloves, lab coats, and eye protection due to potential skin/eye irritation .
Q. What synthetic routes are feasible for preparing this sulfonamide-piperidine derivative?
A general approach involves:
- Sulfonylation : Reacting 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 4-aminopiperidine.
- Salt formation : Treating the free base with HCl in anhydrous ethanol.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient). Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .
Q. What purity assessment methods are recommended?
Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to quantify purity (>95%). Elemental analysis (C, H, N, S) and 1D NMR integration (e.g., pyrazole methyl protons at δ ~2.3 ppm) provide complementary validation .
Advanced Research Questions
Q. How can crystallographic disorder in this compound be resolved using SHELXL?
For twinned crystals or disordered sulfonyl/piperidine groups, apply SHELXL restraints (e.g., DFIX, SIMU) to model thermal motion. Use PART instructions to refine split positions and TWIN commands for twinning corrections. Validate refinement with R1 (<5%) and wR2 (<10%) .
Q. How do discrepancies between theoretical and experimental molecular weight data arise?
Adduct formation (e.g., Na⁺/K⁺ in ESI-MS) or dehydration during analysis can cause deviations. Use high-resolution MS (HRMS) and isotopic pattern matching (e.g., ³⁵Cl/³⁷Cl for HCl salt) to confirm identity. Cross-validate with NMR integration ratios .
Q. What strategies mitigate byproduct formation during synthesis?
- Controlled sulfonylation : Use excess piperidine amine (1.5 eq) to minimize unreacted sulfonyl chloride.
- Low-temperature quenching : Add reaction mixture to ice-water to precipitate crude product, reducing hydrolysis.
- Byproduct identification : LC-MS (negative ion mode) detects sulfonic acid derivatives (m/z ~257) from incomplete coupling .
Q. How does the hydrochloride salt affect solubility and biological assay design?
The HCl salt enhances aqueous solubility (test via shake-flask method in PBS pH 7.4). For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity. Compare free base and salt forms using logP calculations (e.g., ACD/Labs) .
Q. What computational methods predict this compound’s reactivity in nucleophilic environments?
Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model sulfonamide bond stability. Calculate electrostatic potential maps to identify nucleophilic attack sites (e.g., sulfonyl oxygen lone pairs). Validate with experimental kinetics (UV-Vis degradation studies) .
Q. How to optimize crystallization conditions for polymorph screening?
Use high-throughput screening with varied solvents (e.g., EtOAc, hexane, DMF) and anti-solvents (water, diethyl ether). Analyze polymorphs via PXRD and DSC to identify thermodynamically stable forms. SHELXL’s HKLF5 format supports twinned data integration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
